molecular formula C16H13N3OS B2685083 N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide CAS No. 2034270-55-6

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide

Cat. No.: B2685083
CAS No.: 2034270-55-6
M. Wt: 295.36
InChI Key: NQGMCSJTIFLDHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide is a complex organic compound that features a thiophene ring, a pyridine ring, and an isonicotinamide moiety

Mechanism of Action

    Target of Action

    Compounds with pyridine and thiophene moieties are often involved in various biological activities. They can bind to multiple receptors, which can be helpful in developing new useful derivatives .

    Biochemical Pathways

    The compound could potentially affect various biochemical pathways. For example, indole derivatives, which share some structural similarities with the compound , have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the parent compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide is unique due to its combined thiophene and pyridine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(5-thiophen-2-ylpyridin-3-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c20-16(13-3-5-17-6-4-13)19-10-12-8-14(11-18-9-12)15-2-1-7-21-15/h1-9,11H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGMCSJTIFLDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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